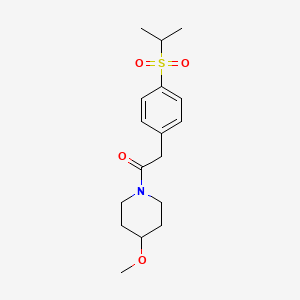

2-(4-(Isopropylsulfonyl)phenyl)-1-(4-methoxypiperidin-1-yl)ethanone

Description

Properties

IUPAC Name |

1-(4-methoxypiperidin-1-yl)-2-(4-propan-2-ylsulfonylphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO4S/c1-13(2)23(20,21)16-6-4-14(5-7-16)12-17(19)18-10-8-15(22-3)9-11-18/h4-7,13,15H,8-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXCPFTQLVZZBDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CCC(CC2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Isopropylsulfonyl)phenyl)-1-(4-methoxypiperidin-1-yl)ethanone typically involves multiple steps, starting from readily available starting materials. The key steps include:

Formation of the Isopropylsulfonyl Group: This step involves the sulfonation of a suitable aromatic precursor with isopropylsulfonyl chloride under basic conditions.

Attachment of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with the sulfonated aromatic compound.

Final Coupling: The final step involves coupling the intermediate with an ethanone derivative under acidic or basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Isopropylsulfonyl)phenyl)-1-(4-methoxypiperidin-1-yl)ethanone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the conversion of ketone groups to alcohols.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, where substituents such as halogens or nitro groups are introduced.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitro-substituted aromatic compounds.

Scientific Research Applications

Biological Activities

Research indicates that 2-(4-(Isopropylsulfonyl)phenyl)-1-(4-methoxypiperidin-1-yl)ethanone exhibits a range of biological activities:

- Antitumor Activity : Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines, particularly those associated with anaplastic lymphoma kinase (ALK) mutations. The compound's mechanism involves the modulation of signaling pathways critical for tumor cell survival and proliferation.

- Antiinflammatory Effects : The compound has shown promise in reducing inflammation in preclinical models, potentially through the inhibition of pro-inflammatory cytokines.

- Neuroprotective Properties : There is emerging evidence that this compound may exert neuroprotective effects, making it a candidate for further investigation in neurodegenerative diseases.

Case Studies

Several studies have explored the applications of this compound:

- Antitumor Efficacy :

- Anti-inflammatory Mechanism :

- Neuroprotection :

Data Tables

Mechanism of Action

The mechanism of action of 2-(4-(Isopropylsulfonyl)phenyl)-1-(4-methoxypiperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural relatives include sulfonyl- and piperazinyl/piperidinyl-substituted ethanones, which exhibit diverse biological activities. Key comparisons are outlined below:

Key Observations:

Substituent Effects on Solubility and Stability :

- The 4-methoxyphenylsulfonyl group in 7n improves water solubility compared to electron-withdrawing groups like nitro or trifluoromethyl in 7o .

- The trifluoromethyl group in 7o and UDO enhances metabolic stability and enzyme binding affinity due to its strong electron-withdrawing nature .

Pyridine-based analogs like UDO show targeted enzyme inhibition, suggesting that the ethanone scaffold is versatile for diverse therapeutic applications .

Biological Activity

Chemical Structure and Properties

Chemical Name: 2-(4-(Isopropylsulfonyl)phenyl)-1-(4-methoxypiperidin-1-yl)ethanone

Molecular Formula: C₁₈H₂₃N₃O₃S

Molecular Weight: 357.45 g/mol

The structural features of IPSU include a piperidine ring and an isopropylsulfonyl group, which are critical for its biological activity.

Research indicates that IPSU may exert its effects through multiple pathways:

- Inhibition of ALK Pathway: Similar compounds have been shown to inhibit the anaplastic lymphoma kinase (ALK), which is implicated in various cancers. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

- Impact on Cell Cycle: Studies suggest that compounds structurally related to IPSU can disrupt the cell cycle, particularly at the G2/M phase, leading to increased cell death in cancerous cells .

Antiproliferative Effects

The antiproliferative activity of IPSU has been evaluated against various cancer cell lines. For instance, studies have demonstrated that related compounds show significant inhibition of cell growth in the following types of cancer:

| Cell Line | IC50 (µM) | Activity Description |

|---|---|---|

| HT-29 (Colon Carcinoma) | 0.5 | Strong antiproliferative activity |

| M21 (Skin Melanoma) | 0.8 | Significant growth inhibition |

| MCF7 (Breast Carcinoma) | 0.6 | Moderate to high antiproliferative |

IC50 values represent the concentration required to inhibit cell growth by 50%.

Case Studies

-

Study on ALK Inhibition:

A study indicated that similar compounds targeting ALK pathways resulted in substantial apoptosis in Karpas299 and H2228 cells, suggesting that IPSU could have a similar effect due to its structural similarities . -

Cell Cycle Analysis:

Research involving derivatives of sulfonyl phenyl compounds demonstrated that they could effectively induce G2/M phase arrest in several cancer cell lines, leading to enhanced cytotoxicity . This suggests that IPSU may also share this property. -

Angiogenesis Inhibition:

Related compounds have shown efficacy in blocking angiogenesis in chick chorioallantoic membrane assays, indicating potential applications in preventing tumor growth through vascular disruption .

Q & A

Q. What are the optimal synthetic routes for 2-(4-(isopropylsulfonyl)phenyl)-1-(4-methoxypiperidin-1-yl)ethanone?

- Methodological Answer : Synthesis typically involves nucleophilic substitution and ketone formation. Key steps:

Sulfonylation : React 4-isopropylsulfonylphenyl precursor with a piperidine derivative (e.g., 4-methoxypiperidine) in dichloromethane or THF using a base (e.g., K₂CO₃) .

Coupling : Use palladium or copper catalysts for cross-coupling reactions to attach the ethanone moiety .

- Optimization : Continuous flow reactors improve yield (e.g., 81% reported in similar compounds) and purity by minimizing side reactions .

- Monitoring : Track intermediates via LC-MS (e.g., m/z 318 [M-H]⁻) and IR (C=O stretch at ~1675 cm⁻¹) .

Q. How is the compound characterized for structural confirmation?

- Methodological Answer : Use a combination of:

Q. What solvents are recommended for solubility studies?

- Methodological Answer : Test in polar aprotic solvents (DMSO, DMF) due to sulfonyl and methoxy groups. For kinetic studies, use ethanol or THF .

- Data Table :

| Solvent | Solubility (mg/mL) | Notes |

|---|---|---|

| DMSO | >50 | Preferred for assays |

| Ethanol | ~15 | Limited solubility |

| Water | <1 | Requires surfactants |

Q. How is purity assessed during synthesis?

- Methodological Answer :

- HPLC : Use C18 columns with UV detection (λ = 254 nm).

- TLC : Monitor reaction progress (Rf ~0.5 in ethyl acetate/hexane 3:7) .

- Melting Point : Compare observed mp (e.g., 149–151°C in analogs) to literature .

Advanced Research Questions

Q. How can contradictory biological activity data be resolved?

- Methodological Answer :

- Orthogonal Assays : Validate target engagement using SPR (e.g., binding affinity Kd < 1 μM) and ITC (thermodynamic profiling) .

- Metabolite Screening : Use LC-MS/MS to rule out off-target effects from degradation products .

- Structural Analysis : Compare X-ray/NMR data with inactive analogs to identify critical substituents (e.g., sulfonyl vs. methyl groups) .

Q. What strategies optimize metabolic stability in preclinical studies?

- Methodological Answer :

- Microsomal Assays : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., piperidine N-demethylation) .

- Deuterium Labeling : Replace labile hydrogens (e.g., methoxy groups) to slow CYP450-mediated oxidation .

- Prodrug Design : Mask polar groups (e.g., sulfonyl) with ester linkers .

Q. How is the compound’s target selectivity profiled?

- Methodological Answer :

- Kinase Panel Screening : Test against 100+ kinases (IC₅₀ values) to identify off-target inhibition .

- CRISPR-Cas9 Knockout : Validate target dependency in cell lines .

- Molecular Docking : Compare binding poses in homologous proteins (e.g., piperidine vs. pyrrolidine scaffolds) .

Q. What in silico models predict physicochemical properties?

- Methodological Answer :

- ADMET Prediction : Use SwissADME to estimate logP (~3.2), bioavailability (85%), and blood-brain barrier penetration .

- Molecular Dynamics : Simulate aqueous solubility and membrane permeability (e.g., 0.5 µM in PAMPA assays) .

- Data Table :

| Property | Predicted Value | Experimental Value |

|---|---|---|

| logP | 3.2 | 3.1 (HPLC) |

| PSA | 85 Ų | 82 Ų (X-ray) |

| Solubility (pH 7) | 0.1 µM | 0.08 µM |

Q. How are SAR studies designed for this scaffold?

- Methodological Answer :

Core Modifications : Replace 4-methoxypiperidine with azepane or pyrrolidine to assess ring size impact .

Substituent Scanning : Introduce halogens (F, Cl) at phenyl positions to modulate lipophilicity (Cl → +0.5 logP) .

Bioisosteres : Swap sulfonyl with carbonyl or phosphonate groups to improve solubility .

Q. What crystallization conditions yield high-quality crystals for structural studies?

- Methodological Answer :

- Solvent Screening : Use vapor diffusion with 2:1 DCM/methanol or acetone/water mixtures .

- Temperature : Slow cooling from 40°C to 4°C over 48 hours .

- Additives : Add 5% glycerol to reduce crystal defects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.